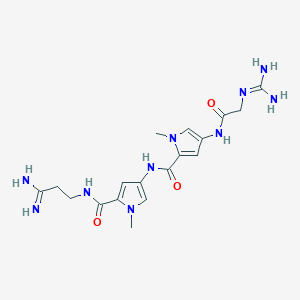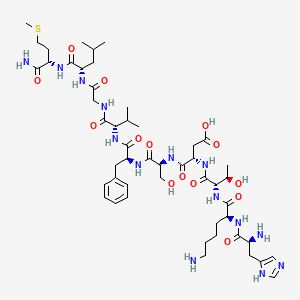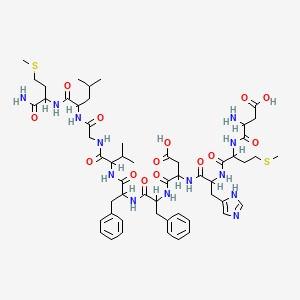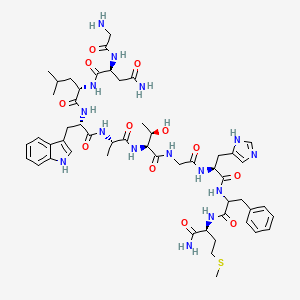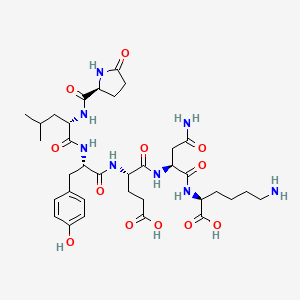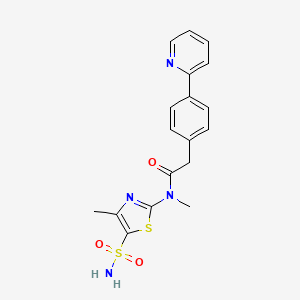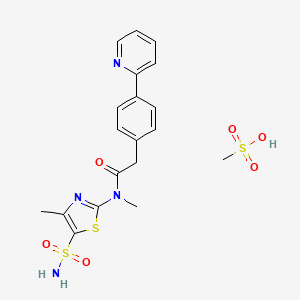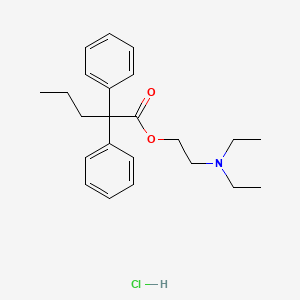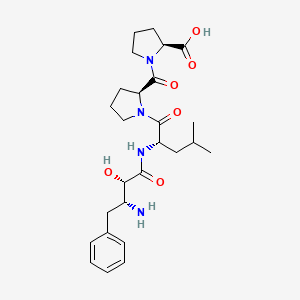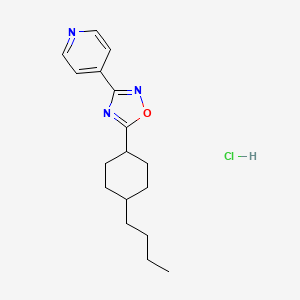
Psn 375963 hydrochloride
Overview
Description
It is a selective agonist of the G protein-coupled receptor GPR119, which is predominantly expressed in the pancreas and gastrointestinal tract in humans and rodents . This compound has shown potential as a therapeutic agent for the treatment of obesity due to its ability to reduce food intake and body weight gain .
Mechanism of Action
Target of Action
Psn 375963 hydrochloride is a potent agonist of the GPR119 receptor . The primary targets of this compound are the GPR119 receptors in both humans and mice . GPR119 is a G protein-coupled receptor that plays a crucial role in glucose homeostasis and lipid metabolism .
Mode of Action
this compound interacts with its targets, the GPR119 receptors, by binding to them and activating them . This activation leads to a series of intracellular events. The compound shows similar potency to the endogenous agonist oleoylethanolamide (OEA) .
Biochemical Pathways
The activation of GPR119 by this compound affects several biochemical pathways. The endogenous ligand OEA signals through GPR119 in a manner similar to glucagon-like peptide-1 (GLP-1) and its receptor with respect to insulin secretion, intracellular calcium, and cAMP . This suggests that this compound may have similar effects.
Result of Action
The activation of GPR119 by this compound leads to a series of molecular and cellular effects. These effects are likely to include increased insulin secretion, changes in intracellular calcium levels, and modulation of cAMP . These changes can have significant impacts on glucose homeostasis and lipid metabolism.
Biochemical Analysis
Biochemical Properties
Psn 375963 hydrochloride plays a significant role in biochemical reactions. It interacts with GPR119, a G protein-coupled receptor . The EC50 values for human and mouse GPR119 are 8.4 and 7.9 μM, respectively .
Cellular Effects
This compound influences cell function by interacting with GPR119 . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with GPR119 . This binding can lead to changes in gene expression and potentially influence enzyme activity .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with GPR119
Preparation Methods
The synthesis of PSN375963 involves several steps, including the formation of the oxadiazole ring and the attachment of the butylcyclohexyl and pyridine groupsThe final step involves the coupling of the pyridine ring to the oxadiazole intermediate .
Chemical Reactions Analysis
PSN375963 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: PSN375963 can undergo substitution reactions, particularly at the pyridine ring, to form derivatives with different properties
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
PSN375963 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationships of GPR119 agonists.
Biology: The compound is used to investigate the role of GPR119 in regulating food intake and body weight.
Medicine: PSN375963 is being explored as a potential therapeutic agent for the treatment of obesity and related metabolic disorders.
Industry: The compound is used in the development of new drugs targeting GPR119 .
Comparison with Similar Compounds
PSN375963 is similar to other GPR119 agonists, such as oleoylethanolamide and AR-231,453. it has unique properties that make it a valuable tool for research. For example, PSN375963 has a higher selectivity for GPR119 compared to oleoylethanolamide, making it a more specific agonist for studying the receptor’s function . Other similar compounds include PSN-632,408 and various synthetic derivatives of oleoylethanolamide .
Properties
IUPAC Name |
5-(4-butylcyclohexyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-2-3-4-13-5-7-15(8-6-13)17-19-16(20-21-17)14-9-11-18-12-10-14/h9-13,15H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVLEYPTWABFLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=NC(=NO2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201028459 | |
| Record name | 4-[5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
388575-52-8 | |
| Record name | 4-[5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=388575-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PSN-375,963 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9M28M425E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


